scutianthraquinone A
Description
Scutianthraquinone A is a dimeric anthraquinone-anthrone derivative isolated from the bark of Scutia myrtina (Rhamnaceae), a plant traditionally used in Madagascar for medicinal purposes . Its molecular formula is C₃₉H₃₂O₁₃ (exact mass: 708.2166 Da) , and its structure comprises two anthraquinone units linked via C-2 and C-10' positions, with additional substituents including acetyl, rhamnopyranosyl, and dihydroxycinnamoyl groups .
This compound exhibits weak antiproliferative activity against the A2780 human ovarian cancer cell line (IC₅₀ ~6 μM) and moderate antimalarial activity against chloroquine-resistant Plasmodium falciparum strains Dd2 (IC₅₀ = 1.23 μM) and FCM29 (IC₅₀ = 1.2 μM) . Its bioactivity is attributed to the anthraquinone scaffold, which interacts with molecular targets such as protein farnesyltransferase .
Properties
CAS No. |
1160579-07-6 |
|---|---|
Molecular Formula |
C39H32O13 |
Molecular Weight |
708.7 g/mol |
IUPAC Name |
methyl 7-[2,5-dihydroxy-3-methoxycarbonyl-4-methyl-9-(2-methylbutanoyloxy)-10-oxoanthracen-9-yl]-3,8-dihydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylate |
InChI |
InChI=1S/C39H32O13/c1-7-15(2)36(47)52-39(20-9-8-10-23(40)31(20)35(46)27-17(4)29(38(49)51-6)25(42)14-22(27)39)21-12-11-18-30(33(21)44)34(45)26-16(3)28(37(48)50-5)24(41)13-19(26)32(18)43/h8-15,40-42,44H,7H2,1-6H3 |
InChI Key |
LUBCWELSQUOSLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OC1(C2=C(C(=CC=C2)O)C(=O)C3=C(C(=C(C=C31)O)C(=O)OC)C)C4=C(C5=C(C=C4)C(=O)C6=CC(=C(C(=C6C5=O)C)C(=O)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Scutianthraquinone A is typically isolated from the bark of Scutia myrtina through bioassay-guided fractionation of an ethanol extract . The isolation process involves several steps, including extraction, fractionation, and purification using techniques such as silica gel column chromatography, sephadex gel filtration chromatography, and preparative normal phase thin-layer chromatography (TLC) . The structures of the isolated compounds are determined using a combination of 1D and 2D nuclear magnetic resonance (NMR) experiments, including COSY, HSQC, HMBC, and ROESY sequences, and mass spectrometry .
Chemical Reactions Analysis
Scutianthraquinone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .
Scientific Research Applications
Scutianthraquinone A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the reactivity and properties of hydroxyanthraquinones . In biology and medicine, this compound has been shown to exhibit antiproliferative activity against human ovarian cancer cell lines and antimalarial activity against chloroquine-resistant Plasmodium falciparum strains . These properties make it a potential candidate for the development of new anticancer and antimalarial drugs . In industry, this compound can be used as a natural dye due to its vibrant color and stability .
Mechanism of Action
The mechanism of action of scutianthraquinone A involves its interaction with various molecular targets and pathways. In its antiproliferative activity, this compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It interacts with key proteins involved in cell cycle regulation and apoptosis, such as cyclins, cyclin-dependent kinases, and caspases . In its antimalarial activity, this compound interferes with the heme detoxification pathway in Plasmodium falciparum, leading to the accumulation of toxic heme and subsequent death of the parasite .
Comparison with Similar Compounds
Comparison with Similar Compounds
Scutianthraquinone A belongs to a rare class of anthraquinone oligomers. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Structural and Bioactive Comparison of this compound and Analogues
| Compound | Molecular Formula | Molecular Weight (Da) | Antiproliferative IC₅₀ (A2780, μM) | Antimalarial IC₅₀ (Dd2, μM) | Antimalarial IC₅₀ (FCM29, μM) | Selectivity Ratio (Antimalarial/Antiproliferative) |
|---|---|---|---|---|---|---|
| This compound | C₃₉H₃₂O₁₃ | 708.18 | ~6 | 1.23 | 1.2 | ~0.2 |
| Scutianthraquinone B | C₃₈H₃₀O₁₃ | 694.17 | >10 | 1.14 | 5.4 | ~0.5 |
| Scutianthraquinone C | C₃₄H₂₄O₁₂ | 624.13 | >10 | 3.14 | 15.4 | ~0.3 |
| Scutianthraquinone D | C₆₁H₅₂O₂₀ | 1092.30 | ~5 | 3.68 | 5.6 | ~0.7 |
| Aloesaponarin I | C₁₅H₁₀O₅ | 270.24 | >50 | 5.58 | >50 | ~0.1 |
Key Findings :
Structural Complexity and Bioactivity: this compound and B are dimers, while Scutianthraquinone D is a trimer with enhanced antiproliferative activity (IC₅₀ = 5 μM) compared to dimers . This suggests that oligomerization may improve cytotoxicity. Aloesaponarin I, a monomeric anthraquinone, shows negligible activity (IC₅₀ >50 μM), highlighting the importance of dimerization/oligomerization for bioactivity .
Antimalarial Selectivity: this compound demonstrates broad-spectrum antimalarial potency against both Dd2 and FCM29 strains (IC₅₀ ~1.2 μM), outperforming Scutianthraquinone C (IC₅₀ = 15.4 μM against FCM29) . The selectivity ratio (antimalarial vs.
Substituent Effects: The presence of acetyl and glycosyl groups in this compound and B enhances solubility and target binding compared to non-acylated derivatives like Aloesaponarin I . Scutianthraquinone C, lacking a methylbutyryl group, shows reduced antimalarial activity, suggesting substituent bulk influences parasite inhibition .
Synthetic anthraquinones (e.g., 2-hydroxyanthraquinone derivatives) often show higher selectivity but lack the structural diversity of natural oligomers .
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